N-(2,3-dimethoxybenzyl)-2-(1,1-dioxido-3-oxo-2-(m-tolyl)-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)acetamide
Description
N-(2,3-dimethoxybenzyl)-2-(1,1-dioxido-3-oxo-2-(m-tolyl)-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)acetamide is a heterocyclic compound featuring a 1,2,4-thiadiazine ring fused to a benzene moiety. Its structure includes a 1,1-dioxido group at the thiadiazine ring, an acetamide linker substituted with a 2,3-dimethoxybenzyl group, and an m-tolyl substituent at position 2 of the heterocycle.
Properties
IUPAC Name |
N-[(2,3-dimethoxyphenyl)methyl]-2-[2-(3-methylphenyl)-1,1,3-trioxo-1λ6,2,4-benzothiadiazin-4-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O6S/c1-17-8-6-10-19(14-17)28-25(30)27(20-11-4-5-13-22(20)35(28,31)32)16-23(29)26-15-18-9-7-12-21(33-2)24(18)34-3/h4-14H,15-16H2,1-3H3,(H,26,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIQSNKOLZYZOMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC(=O)NCC4=C(C(=CC=C4)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,3-dimethoxybenzyl)-2-(1,1-dioxido-3-oxo-2-(m-tolyl)-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)acetamide (CAS Number: 941899-66-7) is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, and relevant research findings.
- Molecular Formula : C25H25N3O6S
- Molecular Weight : 495.5 g/mol
- Structure : The compound features a complex structure with a thiadiazine core and multiple functional groups that may contribute to its biological activity.
Biological Activity Overview
The biological activity of this compound has been assessed through various studies focusing on its antibacterial and antifungal properties. The following sections delve into specific findings regarding its efficacy against different pathogens.
Antibacterial Activity
Recent studies have indicated that derivatives of compounds similar to this compound exhibit significant antibacterial properties.
Case Study: Antibacterial Testing
In a study evaluating the antibacterial activity of various synthesized dioxolane derivatives, the compounds were tested against multiple bacterial strains including:
- Gram-positive bacteria : Staphylococcus aureus, Staphylococcus epidermidis, Enterococcus faecalis
- Gram-negative bacteria : Pseudomonas aeruginosa, Escherichia coli, Klebsiella pneumoniae, Proteus mirabilis
The results demonstrated that certain derivatives showed Minimum Inhibitory Concentration (MIC) values ranging from 625 to 1250 µg/mL against S. aureus and S. epidermidis, indicating promising antibacterial activity .
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| 1 | S. aureus | 625–1250 |
| 2 | S. epidermidis | 625 |
| 3 | E. faecalis | 625 |
| 4 | P. aeruginosa | 625 |
Antifungal Activity
The antifungal potential of the compound was also evaluated against common fungal pathogens such as Candida albicans. Results indicated that most derivatives exhibited significant antifungal activity, with some showing complete inhibition at certain concentrations.
Antifungal Testing Results
The antifungal activity was assessed through similar methodologies as the antibacterial studies. The findings suggested that all tested compounds except one displayed notable antifungal effects.
| Compound | Fungal Strain | Activity |
|---|---|---|
| 1 | C. albicans | Moderate |
| 2 | C. albicans | Significant |
| 3 | C. albicans | High |
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the presence of the thiadiazine moiety plays a crucial role in disrupting bacterial cell wall synthesis or inhibiting essential enzymes involved in cellular metabolism.
Comparison with Similar Compounds
Table 1: Key Structural Features of Analogous Compounds
Key Observations :
- Heterocyclic Core: The target compound’s benzo[e][1,2,4]thiadiazine ring is distinct from benzothiazole (e.g., ) or thiazolidine (e.g., ) cores.
- Substituents : The 2,3-dimethoxybenzyl group in the target compound increases lipophilicity compared to hydroxyphenyl (e.g., ) or fluorobenzyl (e.g., ) substituents. The m-tolyl group may enhance steric bulk compared to smaller substituents like methyl or allyl .
Comparison :
Table 3: Reported Bioactivities of Structural Analogues
Implications for the Target Compound :
- Substituents like the 2,3-dimethoxybenzyl group could enhance blood-brain barrier permeability compared to polar groups (e.g., hydroxyphenyl ), though specific data are lacking in the evidence.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
